molecular formula C7H5BrN4 B13510375 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine

3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B13510375
M. Wt: 225.05 g/mol
InChI Key: AWIXHTNPNAOPQG-UHFFFAOYSA-N
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Description

3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the third position and a 1H-1,2,4-triazol-5-yl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of 1H-1,2,4-Triazole: The triazole ring is formed by reacting hydrazine with a suitable precursor, such as an aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, where it can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are commonly used.

Major Products:

  • Substituted pyridine derivatives
  • Oxidized or reduced triazole derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

Chemistry:

    Ligand Design:

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: Some studies have explored its derivatives for anticancer activity, targeting specific cancer cell lines.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used in the synthesis of agrochemicals with herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine and its derivatives depends on the specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of kinases or other regulatory proteins.

Comparison with Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the pyridine ring.

    5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the pyridine ring.

    3,5-Dibromo-1H-1,2,4-triazole: Contains an additional bromine atom.

Uniqueness:

    Structural Features: The combination of the brominated pyridine ring and the triazole moiety provides unique chemical properties and reactivity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-6-1-5(2-9-3-6)7-10-4-11-12-7/h1-4H,(H,10,11,12)

InChI Key

AWIXHTNPNAOPQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC=NN2

Origin of Product

United States

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